(3-(Dibenzylamino)oxetan-3-yl)methanol
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Overview
Description
(3-(Dibenzylamino)oxetan-3-yl)methanol: is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36484 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a dibenzylamino group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dibenzylamino)oxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with dibenzylamine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the oxetane ring, followed by nucleophilic substitution with dibenzylamine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-(Dibenzylamino)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Chemistry: (3-(Dibenzylamino)oxetan-3-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through functional group transformations and ring-opening reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving oxetane rings. It can also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. Research is ongoing to explore its potential as an active pharmaceutical ingredient (API) or as a scaffold for designing new drugs .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (3-(Dibenzylamino)oxetan-3-yl)methanol involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (3-(Dibenzylamino)oxetan-3-yl)ethanol
- (3-(Dibenzylamino)oxetan-3-yl)propane
- (3-(Dibenzylamino)oxetan-3-yl)butane
Comparison: Compared to its analogs, (3-(Dibenzylamino)oxetan-3-yl)methanol is unique due to the presence of the hydroxyl group attached to the oxetane ring. This functional group enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the dibenzylamino group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[3-(dibenzylamino)oxetan-3-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-13-18(14-21-15-18)19(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10,20H,11-15H2 |
InChI Key |
IPUZCZIVYIGLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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